Cas no 2138824-09-4 (N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide)

N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide
- EN300-715659
- 2138824-09-4
-
- Inchi: 1S/C8H6N4O4/c9-7(11-13)8-10-5-3-4(12(14)15)1-2-6(5)16-8/h1-3,13H,(H2,9,11)
- InChI Key: HHBIAEMPRKUAON-UHFFFAOYSA-N
- SMILES: O1C(/C(=N/O)/N)=NC2C=C(C=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 222.03890469g/mol
- Monoisotopic Mass: 222.03890469g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 131Ų
N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-715659-1.0g |
N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide |
2138824-09-4 | 1g |
$0.0 | 2023-06-06 |
N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide Related Literature
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide
N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide (CAS No. 2138824-09-4): A Comprehensive Overview
N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide, identified by the CAS number 2138824-09-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both nitro and hydroxyl functional groups, coupled with the benzoxazole core, makes it a versatile scaffold for further chemical modifications and biological investigations.
The compound belongs to the benzoxazole class of molecules, which are well-documented for their pharmacological properties. Benzoxazole derivatives have been extensively studied for their roles in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The specific substitution pattern in N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide enhances its reactivity and opens up possibilities for designing novel bioactive molecules.
Recent advancements in computational chemistry have enabled the prediction of biological activities for such compounds with high accuracy. Molecular docking studies have suggested that N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide may interact with several target proteins involved in critical cellular pathways. This has sparked interest in exploring its potential as an intermediate in the synthesis of drugs targeting neurological disorders and inflammatory conditions.
The synthesis of N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide involves multi-step organic reactions that highlight the importance of precise control over reaction conditions. The nitration step is particularly crucial, as it introduces the nitro group at the 5-position of the benzoxazole ring. This step requires careful optimization to avoid over-nitration or decomposition of the intermediate products.
In terms of biological activity, preliminary studies have shown that derivatives of this compound exhibit promising effects on enzymes associated with metabolic disorders. The hydroxyl group at the 1-position and the carboximidamide moiety at the 2-position contribute to its ability to modulate enzyme activity. Further research is ongoing to elucidate the exact mechanisms through which these interactions occur.
The role of benzoxazole derivatives in drug discovery has been further underscored by recent clinical trials. Several analogs of benzoxazole have shown efficacy in treating chronic inflammatory diseases by inhibiting key inflammatory cytokines. The structural features of N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide align well with these requirements, making it a valuable candidate for further development.
The chemical stability of this compound is another area of interest. The presence of both nitro and hydroxyl groups necessitates careful handling to prevent degradation under various storage conditions. Stability studies have been conducted to determine optimal storage conditions and shelf life, ensuring that the compound remains viable for subsequent synthetic and biological evaluations.
Future directions in the study of N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide include exploring its potential as a lead compound for drug development. By leveraging structure-activity relationship (SAR) studies, researchers aim to modify specific functional groups to enhance potency and selectivity. Additionally, green chemistry principles are being applied to develop more sustainable synthetic routes for this compound.
The impact of this research extends beyond academic curiosity. The development of novel therapeutic agents is crucial for addressing unmet medical needs worldwide. By studying compounds like N'-hydroxy-5-nitro-1,3-benzoxazole-2-carboximidamide, scientists contribute to the broader goal of improving human health through innovative chemical solutions.
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